molecular formula C22H19N5O2 B2569964 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1004638-60-1

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2569964
CAS RN: 1004638-60-1
M. Wt: 385.427
InChI Key: ONYQPEUREBLGPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that consists of a pyrazole ring attached to a biphenyl group via a carboxamide linkage. The pyrazole ring is further substituted with a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. Additionally, it contains a 1,1’-biphenyl group, which consists of two benzene rings connected by a single bond .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been synthesized through various chemical reactions aimed at exploring their potential biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating the compound's versatility as a precursor in chemical synthesis aimed at biological applications. These derivatives were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating the compound's relevance in anticancer and anti-inflammatory research (Rahmouni et al., 2016).

Anticancer Activity

The anticancer potential of derivatives has been a focal point of several studies. For example, the synthesis of novel pyrazolopyrimidines derivatives and their evaluation against cancer cell lines highlight the compound's role in the development of new anticancer agents. These studies often involve assessing the cytotoxic effects of synthesized derivatives on various cancer cell lines, providing insights into their potential therapeutic applications (Hassan et al., 2014).

Anti-Inflammatory Activity

Investigations into the anti-inflammatory properties of pyrazolopyrimidin-4-one derivatives indicate that modifications to the compound's structure can yield significant anti-inflammatory effects without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This highlights its application in designing safer anti-inflammatory therapeutics (Auzzi et al., 1983).

properties

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-14-13-20(28)25-22(23-14)27-19(12-15(2)26-27)24-21(29)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYQPEUREBLGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide

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